

Application Notes & Protocols: NMR Spectroscopic Characterization of N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(1-phenylethyl)propan-2-amine

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Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(1-phenylethyl)propan-2-amine is a secondary amine featuring a chiral center, making it a valuable building block in synthetic organic chemistry and pharmaceutical development. Its structural elucidation is critical for confirming its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. This document provides a comprehensive guide to the characterization of **N-(1-phenylethyl)propan-2-amine** using ^1H and ^{13}C NMR spectroscopy.

Data Presentation

The expected chemical shifts (δ) for **N-(1-phenylethyl)propan-2-amine** are summarized in the tables below. These values are typically reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (TMS). The data presented here is representative and may vary slightly based on experimental conditions such as solvent and concentration.^[1]

Table 1: ^1H NMR Spectral Data for **N-(1-phenylethyl)propan-2-amine**^[1]

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
Phenyl (Ar-H)	7.20 - 7.40	Multiplet	5H	-
Chiral Methine (C ₆ H ₅ -CH-N)	~3.80	Quartet	1H	~6.6 Hz
Phenyl-adjacent Methyl (CH ₃ -CH)	~1.25	Doublet	3H	~6.6 Hz
Isopropyl Methine (CH-(CH ₃) ₂)	~2.54	Heptet	1H	~6.4 Hz
Isopropyl Methyls (CH-(CH ₃) ₂)	0.91 - 0.94	Doublet	6H	~6.4 Hz
Amine (N-H)	Variable (e.g., ~1.5)	Broad Singlet	1H	-

Table 2: ¹³C NMR Spectral Data for **N-(1-phenylethyl)propan-2-amine**[\[1\]](#)

Carbon	Chemical Shift (δ , ppm)
Aromatic (C ₆ H ₅)	125.0 - 145.0
Benzylic (C ₆ H ₅ -CH-N)	~54.0
Isopropyl Methine (N-CH-(CH ₃) ₂)	~44.5
Phenyl-adjacent Methyl (CH ₃ -CH)	~24.0
Isopropyl Methyls (CH-(CH ₃) ₂)	~23.0

Experimental Protocols

Detailed methodologies for sample preparation and NMR data acquisition are provided below.

Protocol 1: Sample Preparation

- **Sample Weighing:** Accurately weigh 5-25 mg of **N-(1-phenylethyl)propan-2-amine** for ^1H NMR analysis, or 50-100 mg for ^{13}C NMR analysis, into a clean, dry vial.[\[1\]](#)
- **Solvent Addition:** Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3), to the vial.[\[1\]](#) Chloroform-d is a common choice for small organic molecules.
- **Dissolution:** Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- **Filtration (if necessary):** If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents distortion of the magnetic field homogeneity.
- **Transfer:** Carefully transfer the clear solution into the NMR tube.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: NMR Data Acquisition

The following are typical parameters for acquiring ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer.[\[1\]](#)

^1H NMR Spectroscopy:

- **Spectrometer:** 400 MHz
- **Solvent:** CDCl_3
- **Temperature:** 298 K
- **Pulse Sequence:** Standard single-pulse sequence (e.g., zg30)
- **Number of Scans:** 16-32
- **Relaxation Delay:** 1.0 s
- **Acquisition Time:** ~4 s

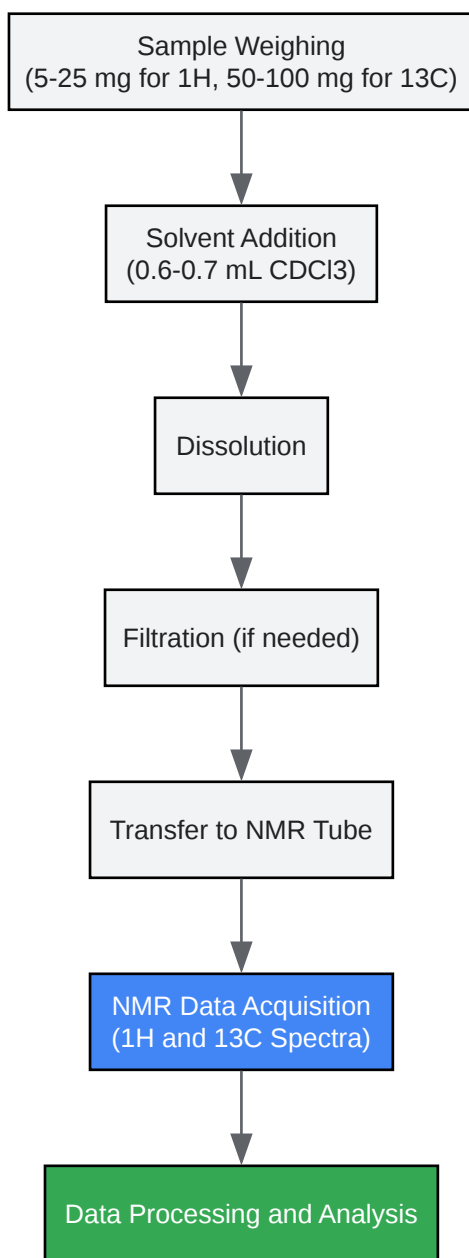
- Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

- Spectrometer: 100 MHz (for a 400 MHz ¹H instrument)
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
- Number of Scans: 1024 or more, depending on sample concentration
- Relaxation Delay: 2.0 s
- Acquisition Time: ~1-2 s
- Spectral Width: 0 to 220 ppm

Mandatory Visualizations

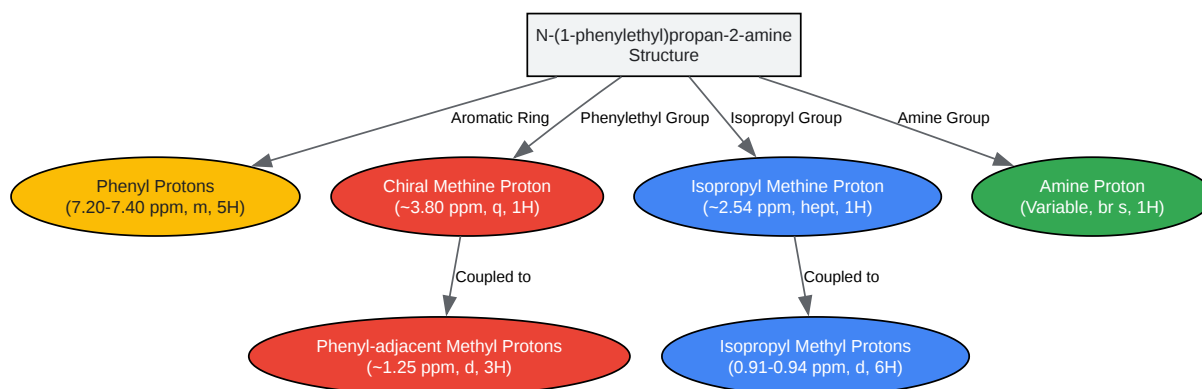
Diagram 1: Experimental Workflow for NMR Analysis



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Caption: Workflow for NMR sample preparation and analysis.

Diagram 2: Structural Elucidation from ^1H NMR Data



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References

- 1. N-(1-phenylethyl)propan-2-amine | 87861-38-9 | Benchchem [benchchem.com]
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